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2-Iodocycloheptan-1-OL

Cat. No.: B13318904
M. Wt: 240.08 g/mol
InChI Key: YIIOLZOEBOLWSW-UHFFFAOYSA-N
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Description

Significance of Iodine-Containing Intermediates

While halohydrins can contain fluorine, chlorine, or bromine, iodine-containing intermediates, or iodohydrins, possess unique characteristics. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity allows for subsequent transformations under mild conditions.

The formation of iodohydrins can be achieved through the reaction of alkenes with iodine in the presence of water. fiveable.me This reaction typically proceeds through a cyclic iodonium (B1229267) ion intermediate. masterorganicchemistry.com The use of iodine and certain cerium(IV) salts in acetonitrile (B52724) has also been reported as a method for synthesizing trans-iodohydrins from cycloalkenes. molaid.com

Foundational Principles of Regioselectivity and Stereoselectivity in Halohydrin Formation

The formation of halohydrins from alkenes is governed by key principles of regioselectivity and stereoselectivity.

Regioselectivity: In the reaction of an unsymmetrical alkene, the addition of the halogen and hydroxyl group is regioselective. wikipedia.org The reaction generally follows Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the cyclic halonium ion intermediate. masterorganicchemistry.combyjus.com This preference is due to the greater partial positive charge stabilization at the more substituted carbon.

Stereoselectivity: The addition of the halogen and the nucleophilic solvent to the alkene is typically an anti-addition. masterorganicchemistry.comlibretexts.org This means that the two groups add to opposite faces of the double bond. The mechanism involves the formation of a cyclic halonium ion, which is then attacked by the nucleophile from the side opposite to the halonium ion. masterorganicchemistry.comlibretexts.org This backside attack leads to the observed anti-stereochemistry. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13IO B13318904 2-Iodocycloheptan-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

IUPAC Name

2-iodocycloheptan-1-ol

InChI

InChI=1S/C7H13IO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5H2

InChI Key

YIIOLZOEBOLWSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Iodocycloheptan 1 Ol and Its Stereoisomers

Direct Synthesis from Cycloheptene (B1346976) Precursors

The most straightforward approach to 2-Iodocycloheptan-1-OL involves the direct functionalization of the double bond in cycloheptene. This is predominantly achieved through electrophilic hydroxyiodination reactions.

Electrophilic Hydroxyiodination Reactions

Electrophilic addition to alkenes in the presence of a nucleophilic solvent like water is a classic method for generating halohydrins. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate, which is subsequently opened by a water molecule. fiveable.memasterorganicchemistry.com

A common and effective reagent system for the synthesis of iodohydrins is N-iodosuccinimide (NIS) in the presence of water. epo.orgpsu.edu NIS serves as an electrophilic iodine source. organic-chemistry.org The reaction of an alkene with NIS and water leads to the formation of the corresponding iodohydrin. epo.org Other N-haloimides, such as N-bromosuccinimide (NBS), are also widely used for the synthesis of bromohydrins in aqueous solvents. wikipedia.orgacs.org The general mechanism involves the alkene's pi electrons attacking the electrophilic halogen, forming a cyclic halonium ion. libretexts.orgmasterorganicchemistry.com Water, being the solvent and present in high concentration, then acts as a nucleophile, attacking one of the carbons of the halonium ion. masterorganicchemistry.comchemistrysteps.com

For the specific synthesis of this compound from cycloheptene, the reaction would proceed as follows:

Reaction of cycloheptene with NIS/water

Table 1: Reagent Systems for Hydroxyiodination

Reagent SystemDescription
N-Iodosuccinimide (NIS) / H₂O A widely used and efficient system for the synthesis of iodohydrins. NIS acts as the electrophilic iodine source, and water serves as the nucleophile. epo.orgpsu.edu
Iodine (I₂) / H₂O The classical method for halohydrin formation, though sometimes less efficient and may lead to side products. fiveable.me

For symmetrical alkenes like cycloheptene, the issue of regiochemistry does not arise as the two carbons of the double bond are equivalent. chemistrysteps.comchemistrysteps.com Attack of the nucleophile (water) on either carbon of the iodonium (B1229267) ion intermediate will lead to the same constitutional isomer, this compound.

However, in the case of unsymmetrical alkenes, the addition of the hydroxyl group generally follows Markovnikov's rule. fiveable.me The nucleophile preferentially attacks the more substituted carbon of the halonium ion intermediate. libretexts.orgmasterorganicchemistry.com This is because the more substituted carbon can better stabilize the partial positive charge in the transition state of the ring-opening step. masterorganicchemistry.com

The electrophilic addition of halogens and a hydroxyl group to alkenes is typically an anti-addition. libretexts.orgfiveable.me This means that the iodine and hydroxyl groups add to opposite faces of the double bond. The reaction proceeds through a cyclic iodonium ion intermediate. The subsequent nucleophilic attack by water occurs from the side opposite to the bulky iodonium ion ring, in a process analogous to an SN2 reaction. chemistrysteps.com This backside attack dictates the trans stereochemistry of the resulting halohydrin. masterorganicchemistry.com

Therefore, the reaction of cycloheptene with an electrophilic iodine source and water is expected to predominantly yield trans-2-Iodocycloheptan-1-OL. The formation of the cis-isomer is generally not favored under these conditions.

Table 2: Stereochemical Outcome of Hydroxyiodination of Cycloheptene

Product IsomerStereochemistryPredominanceRationale
trans-2-Iodocycloheptan-1-OL anti-additionMajor productNucleophilic attack of water occurs on the face opposite to the iodonium ion bridge. masterorganicchemistry.com
cis-2-Iodocycloheptan-1-OL syn-additionMinor or not formedSteric hindrance from the iodonium ion prevents attack from the same face.

Catalytic Approaches to Iodohydrin Synthesis

While direct electrophilic addition is common, catalytic methods for halohydrin synthesis are also an area of active research, often aiming for improved selectivity and milder reaction conditions. For instance, rhodium-catalyzed three-component coupling reactions of alkyl halides, carbon monoxide, and epoxides can produce halohydrin esters. researchgate.netrsc.org Although this specific example starts from an epoxide, it highlights the development of catalytic strategies in related transformations. The direct catalytic asymmetric synthesis of halohydrins from alkenes remains a challenging but desirable goal.

Indirect Synthetic Pathways and Functional Group Interconversions

Besides the direct addition to cycloheptene, this compound can be prepared through indirect routes, typically involving the manipulation of other functional groups on the cycloheptane (B1346806) ring.

One such pathway could involve the ring-opening of cycloheptene oxide. Epoxides can be opened under acidic conditions with a nucleophile. libretexts.org Treatment of cycloheptene oxide with an iodide source, such as hydroiodic acid (HI) or a combination of an iodine salt and an acid, could potentially yield this compound. The regioselectivity of epoxide ring-opening is dependent on the reaction conditions. Under acidic conditions, the nucleophile generally attacks the more substituted carbon, but for a symmetrical epoxide like cycloheptene oxide, this is not a factor. The stereochemistry of the ring-opening is typically anti, leading to the trans-product.

Another potential indirect route could start from a diol, such as cycloheptane-1,2-diol. Selective conversion of one of the hydroxyl groups into a good leaving group, followed by nucleophilic substitution with an iodide ion, could furnish the desired product. However, achieving high selectivity in the initial functionalization of the diol can be challenging.

Conversion from Other Halocycloheptanols (e.g., Bromocycloheptanols)

The transformation of other halocycloheptanols, such as 2-bromocycloheptan-1-ol (B13314249), into this compound represents a classic example of a Finkelstein-type reaction. This nucleophilic substitution involves the displacement of a halide with another. While specific literature on the direct conversion of 2-bromocycloheptan-1-ol to this compound is not abundant, the general principles of such transformations are well-established. The reaction typically involves treating the bromo- or chlorohydrin with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). The choice of solvent is crucial as it must dissolve the reactants and facilitate the precipitation of the less soluble sodium or potassium bromide/chloride, thereby driving the equilibrium towards the desired iodohydrin.

ReactantReagentSolventProductKey Features
2-Bromocycloheptan-1-olSodium IodideAcetoneThis compoundEquilibrium driven by precipitation of NaBr.
2-Chlorocycloheptan-1-olPotassium IodideAcetonitrileThis compoundGenerally slower than from bromohydrin.

Reduction of Iodoketones or Aldehydes to this compound

An alternative pathway to this compound involves the reduction of α-iodoketones or α-iodoaldehydes. The precursor, 2-iodocycloheptanone, can be synthesized through various methods, including the reaction of cycloheptanone (B156872) with iodine in the presence of a base or via electrophilic iodination of a cycloheptanone enolate. Once obtained, the reduction of the carbonyl group to a hydroxyl group can be achieved using a variety of reducing agents.

The choice of reducing agent is critical to prevent undesired side reactions, such as the reduction of the carbon-iodine bond. Milder reducing agents are generally preferred.

Starting MaterialReducing AgentTypical Outcome
2-IodocycloheptanoneSodium borohydride (B1222165) (NaBH₄)Can lead to a mixture of this compound and cycloheptanol (B1583049) due to over-reduction.
2-IodocycloheptanoneLithium aluminium hydride (LiAlH₄)Generally too reactive, leading to significant deiodination.
2-IodocycloheptanoneDiisobutylaluminium hydride (DIBAL-H)Offers better chemoselectivity at low temperatures.

Derivatization from Cycloheptene Oxide Analogues

The ring-opening of epoxides, such as cycloheptene oxide, provides a direct and stereospecific route to halohydrins. google.combeilstein-journals.org This method is particularly valuable as the stereochemistry of the starting epoxide dictates the stereochemistry of the resulting halohydrin. The reaction proceeds via an anti-addition mechanism. masterorganicchemistry.com

For the synthesis of this compound, cycloheptene oxide can be treated with a source of iodide. Reagents such as hydroiodic acid, metal iodides, or a combination of iodine with a catalyst can be employed. researchgate.net The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile. In acidic conditions, the nucleophile typically attacks the more substituted carbon, while under neutral or basic conditions, attack at the less sterically hindered carbon is favored. chemistrysteps.com

EpoxideReagentProductStereochemistry
Cycloheptene oxideHydroiodic acid (HI)This compoundtrans
Cycloheptene oxideSodium iodide / Acetic acidThis compoundtrans
Cycloheptene oxideIodine / Titanium(IV) isopropoxideThis compoundtrans

Stereoselective and Enantioselective Synthesis of this compound

The demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals, has driven the development of stereoselective and enantioselective synthetic methods. wikipedia.orglibretexts.org

Application of Chiral Auxiliaries in Controlling Stereochemistry

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. In the context of this compound synthesis, a chiral auxiliary could be attached to a cycloheptene derivative to direct the iodohydroxylation reaction. For instance, an α,β-unsaturated carboxylic acid derivative bearing a chiral auxiliary can undergo a Lewis acid-catalyzed asymmetric halohydrin reaction. researchgate.net The use of auxiliaries like Oppolzer's sultam has shown good diastereoselectivity in such reactions. researchgate.netresearchgate.net

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)
Oppolzer's sultamAsymmetric iodohydroxylationModerate to good
Evans oxazolidinonesAsymmetric iodolactonizationHigh

Asymmetric Catalysis in Iodohydrin Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. rsc.org This strategy involves using a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. uwindsor.ca While specific examples for the direct asymmetric iodohydroxylation of cycloheptene are limited, the principles have been established for other alkenes. The Sharpless asymmetric epoxidation, for example, produces chiral epoxides which can then be opened to form chiral halohydrins. libretexts.org

Recent advancements have focused on the development of chiral catalysts for direct halofunctionalization reactions. These often involve chiral Lewis acids or chiral phase-transfer catalysts that can activate the halogenating agent and direct its attack on one face of the alkene.

Enzymatic Approaches to Enantiomerically Enriched this compound

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiomerically pure compounds. nih.govnih.gov Halohydrin dehalogenases, for instance, can catalyze the reversible ring-opening of epoxides with various nucleophiles, including iodide. By using a specific enantiomer of the enzyme, it is possible to produce a single enantiomer of the iodohydrin.

Another enzymatic strategy involves the kinetic resolution of a racemic mixture of this compound. In this process, an enzyme, such as a lipase, selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.govgoogle.com The acylated and unreacted enantiomers can then be separated.

Enzymatic MethodEnzyme TypePrinciple
Asymmetric SynthesisHalohydrin dehalogenaseEnantioselective ring-opening of cycloheptene oxide with iodide.
Kinetic ResolutionLipaseEnantioselective acylation of one enantiomer of racemic this compound.

Optimization of Reaction Conditions for Scalability and Yield

The efficient synthesis of this compound, a valuable intermediate in organic synthesis, hinges on the careful optimization of reaction conditions to maximize yield and ensure scalability. The primary routes to this compound involve the iodohydrination of cycloheptene and the nucleophilic ring-opening of cycloheptene oxide. Optimization strategies for these transformations focus on the selection of the iodine source, catalyst, solvent, and reaction temperature, as well as the stoichiometry of the reagents.

The synthesis of analogous trans-iodohydrins has been achieved with high efficiency, providing a blueprint for the preparation of this compound. For instance, the reaction of cyclohexene (B86901) with potassium iodide in the presence of iron(III) trifluoroacetate (B77799) as a catalyst has been reported to produce trans-2-iodocyclohexanol in a 96% yield. oup.com This method highlights the potential of using a catalytic system to promote the iodohydrination, which can be advantageous for scalability by reducing the amount of expensive reagents. Another approach involves the use of iodine in combination with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile, which has been successfully applied to various cycloalkenes for the synthesis of trans-iodohydrins. molaid.com

The ring-opening of epoxides offers an alternative pathway. The use of iron(III) trifluoroacetate has also been shown to be effective in catalyzing the ring-opening of epoxides with a variety of nucleophiles, including iodide. oup.com A critical aspect of this methodology is controlling the regioselectivity of the ring-opening to favor the desired 2-iodo-1-ol isomer. In the synthesis of a complex molecule, the iodohydrination of a cyclohexene derivative was accomplished using aluminum iodide (AlI₃). nih.gov Notably, the stoichiometry of the reagent was found to be crucial; using 0.33 equivalents of AlI₃ resulted in a 63% yield, whereas increasing the amount to 1.0 equivalent led to a significant decrease in yield to 15%. nih.gov This underscores the importance of precise control over reaction parameters to avoid side reactions and decomposition.

For large-scale synthesis, factors such as the cost and handling of reagents, reaction time, and ease of purification become paramount. The use of catalytic systems is generally preferred for scalability. Furthermore, the choice of solvent can significantly impact the reaction outcome. While acetonitrile has been used effectively, molaid.com other solvents may offer advantages in terms of solubility, reaction rate, and environmental impact. The optimization of reaction temperature is also critical to balance the rate of reaction with the stability of the product, as higher temperatures can sometimes lead to decomposition or the formation of byproducts.

The following table summarizes key findings from related syntheses that can inform the optimization of this compound production.

Starting MaterialReagentsCatalystSolventYield (%)Reference
CyclohexeneKIIron(III) trifluoroacetateNot specified96 oup.com
CycloalkenesI₂Cerium(IV) ammonium nitrate (CAN)AcetonitrileNot specified molaid.com
Cyclohexene derivativeAlI₃NoneNot specified63 (with 0.33 eq. AlI₃) nih.gov
Cyclohexene derivativeAlI₃NoneNot specified15 (with 1.0 eq. AlI₃) nih.gov

Nucleophilic Substitution Reactions Involving the Iodine Moiety

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where an electron-rich species, a nucleophile, replaces a leaving group on a substrate molecule. matanginicollege.ac.in In the case of this compound, the iodine atom serves as the leaving group, and its departure is facilitated by the attack of a nucleophile on the adjacent carbon atom. matanginicollege.ac.in These reactions can proceed through different mechanisms, primarily Sâ‚ 1 and Sâ‚ 2 pathways, depending on various factors. wikipedia.org

Intramolecular Cyclization Reactions (e.g., Formation of Oxacycles from Halohydrins)

The proximity of the hydroxyl group to the carbon bearing the iodine atom in this compound allows for intramolecular reactions. These reactions are often kinetically favored over their intermolecular counterparts due to the pre-organized arrangement of the reacting groups, which reduces the entropic cost of the reaction. libretexts.org

A prominent intramolecular reaction of halohydrins like this compound is the formation of an epoxide, a three-membered cyclic ether. libretexts.org This transformation is typically promoted by a base. transformationtutoring.com The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. transformationtutoring.com This alkoxide attacks the adjacent carbon atom bearing the iodine, displacing the iodide ion in an intramolecular Sâ‚ 2 reaction. transformationtutoring.com For this reaction to occur efficiently, the hydroxyl group and the iodine atom generally need to be in a trans (anti-periplanar) conformation to allow for the backside attack characteristic of the Sâ‚ 2 mechanism. transformationtutoring.com

The general mechanism for the base-promoted cyclization of a halohydrin to an epoxide is as follows:

Deprotonation: A base removes the proton from the hydroxyl group, forming a more nucleophilic alkoxide. transformationtutoring.com

Intramolecular Sâ‚ 2 Attack: The resulting alkoxide attacks the carbon atom bonded to the halogen from the back, leading to the formation of the epoxide ring and the expulsion of the halide ion. transformationtutoring.com

This process is a key method for synthesizing epoxides, which are versatile intermediates in organic synthesis. libretexts.org

While epoxide formation is a common outcome, other intramolecular cyclization reactions can also occur, leading to the formation of larger ring systems. The formation of these cyclic ethers is influenced by factors such as ring strain and the specific reaction conditions. For instance, under certain conditions, intramolecular cyclization can lead to the formation of larger ether rings, although the formation of five- and six-membered rings is generally more favored. cas.cn The mechanism often involves the activation of an alkene by a reagent, followed by intramolecular attack by an internal nucleophile. beilstein-journals.org Various metal salts, such as those of mercury(II), can also mediate such cyclizations. beilstein-journals.org

The formation of various cyclic compounds, including those with fused ring systems, can be achieved through intramolecular cyclization reactions. nih.govresearchgate.net These reactions are powerful tools in the synthesis of complex organic molecules. beilstein-journals.org

Intermolecular Substitution Reactions with Diverse Nucleophiles

In addition to intramolecular cyclizations, the iodine atom in this compound can be displaced by a variety of external nucleophiles in intermolecular substitution reactions. masterorganicchemistry.com These reactions lead to the introduction of new functional groups at the carbon atom previously bonded to iodine.

A wide array of nucleophiles can be employed in these reactions. Some common examples include:

Hydroxide ions (OH⁻): Leading to the formation of diols. science-revision.co.uk

Cyanide ions (CN⁻): Resulting in the formation of nitriles. science-revision.co.uksavemyexams.com

Ammonia (NH₃): Producing amino alcohols. science-revision.co.uksavemyexams.com

Azide ions (N₃⁻): Which can then be reduced to amines. lumenlearning.com

Alkoxides (RO⁻): Forming ethers. libretexts.org

Thiolates (RS⁻): Yielding thioethers. libretexts.org

The choice of nucleophile and reaction conditions can be tailored to achieve the desired chemical transformation. lumenlearning.com

The competition between the Sâ‚ 1 (substitution nucleophilic unimolecular) and Sâ‚ 2 (substitution nucleophilic bimolecular) pathways is a central theme in nucleophilic substitution reactions. wikipedia.org Several factors determine which mechanism will predominate for this compound:

Substrate Structure: this compound is a secondary alkyl iodide. Secondary substrates can undergo both Sâ‚ 1 and Sâ‚ 2 reactions. libretexts.org The seven-membered ring's conformational flexibility will also play a role.

Nucleophile Strength: Strong nucleophiles, particularly those with a negative charge, favor the Sâ‚ 2 mechanism. libretexts.org Weaker, neutral nucleophiles like water or alcohols favor the Sâ‚ 1 pathway. libretexts.org

Solvent: Polar aprotic solvents (e.g., DMSO, acetone) enhance the reactivity of the nucleophile and favor Sâ‚ 2 reactions. libretexts.org Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate formed in the Sâ‚ 1 pathway, thus favoring this mechanism. libretexts.org

Leaving Group: Iodide is a good leaving group because it is the conjugate base of a strong acid (HI), which stabilizes the negative charge. bits-pilani.ac.in

FactorFavors Sâ‚ 1Favors Sâ‚ 2Relevance to this compound
Substrate Tertiary > SecondaryPrimary > SecondaryAs a secondary halide, it can undergo both.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻, RS⁻)The choice of nucleophile is critical.
Solvent Polar ProticPolar AproticThe solvent can be chosen to direct the reaction.
Leaving Group GoodGoodIodide is a good leaving group for both pathways.

This table provides a general overview of factors influencing Sâ‚ 1 versus Sâ‚ 2 pathways.

The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the operative mechanism. oregonstate.edu

Sâ‚ 2 Reactions: The Sâ‚ 2 mechanism proceeds through a concerted, one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). bits-pilani.ac.in This leads to a predictable inversion of configuration at the chiral center. oregonstate.edu If the carbon bearing the iodine in this compound is a stereocenter, an Sâ‚ 2 reaction will result in the formation of a product with the opposite stereochemistry at that center. ualberta.ca

Sâ‚ 1 Reactions: The Sâ‚ 1 mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can then attack this planar intermediate from either face with equal probability. oregonstate.edu This results in a mixture of both retention and inversion of configuration , leading to a racemic or near-racemic mixture of enantiomers if the reaction creates a new stereocenter. oregonstate.edu

The conversion of an alcohol to a tosylate or mesylate, followed by an Sâ‚ 2 reaction, is a common strategy to achieve a net inversion of stereochemistry from the starting alcohol. libretexts.org The initial formation of the sulfonate ester proceeds with retention of configuration, and the subsequent Sâ‚ 2 displacement by a nucleophile causes inversion. libretexts.org

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group in this compound is a key functional group that dictates many of its chemical transformations. alevelchemistry.co.uk The polarity of the C-O and O-H bonds, with oxygen being electron-rich and the adjacent carbon and hydrogen being electrophilic, makes the hydroxyl group a reactive site for various reactions. msu.edu These reactions can be broadly categorized into oxidation, esterification/etherification, and dehydration/elimination, each leading to a diverse array of products.

The oxidation of the secondary alcohol, this compound, can yield different products depending on the oxidizing agent and reaction conditions. chemguide.co.uk Oxidation of the secondary hydroxyl group typically leads to the formation of a ketone. youtube.com Strong oxidizing agents, such as those derived from chromium (e.g., chromic acid, H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), are commonly employed for this transformation. youtube.comorganic-chemistry.org The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group, resulting in the formation of a carbon-oxygen double bond (carbonyl group). youtube.com

Under more vigorous conditions with powerful oxidizing agents, ketones can undergo further oxidation. ncert.nic.in This process, however, involves the cleavage of carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of carboxylic acids with fewer carbon atoms than the starting ketone. ncert.nic.in This type of oxidation is generally destructive and less commonly used for synthetic purposes. libretexts.org A specific type of oxidation, the Baeyer-Villiger oxidation, can convert ketones to esters using peroxycarboxylic acids like mCPBA. libretexts.org

The table below summarizes the expected products from the oxidation of this compound under different conditions.

Starting MaterialOxidizing AgentProduct(s)
This compoundPCC, Chromic Acid, KMnO₄2-Iodocycloheptan-1-one
2-Iodocycloheptan-1-oneStrong Oxidizing Agents (e.g., hot KMnO₄)Mixture of dicarboxylic acids (e.g., adipic acid, pimelic acid derivatives)
2-Iodocycloheptan-1-onePeroxycarboxylic Acid (e.g., mCPBA)2-Iodooxacyclooctan-2-one (lactone)

The hydroxyl group of this compound can readily undergo esterification and etherification reactions. Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride, typically in the presence of an acid catalyst. byjus.com For instance, reacting this compound with a carboxylic acid like acetic acid in the presence of a strong acid like sulfuric acid would yield 2-iodocycloheptyl acetate. youtube.com

Etherification involves the conversion of the hydroxyl group into an ether linkage. A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. msu.edu For example, treating this compound with sodium hydride followed by methyl iodide would produce 1-iodo-2-methoxycycloheptane.

The following table illustrates representative esterification and etherification reactions of this compound.

Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundCarboxylic Acid (R-COOH)Acid (e.g., H₂SO₄)2-Iodocycloheptyl ester
This compoundAcid Chloride (R-COCl)Base (e.g., Pyridine)2-Iodocycloheptyl ester
This compound1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)-1-Iodo-2-alkoxycycloheptane

The dehydration of this compound involves the elimination of a water molecule to form a cycloalkene. savemyexams.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orglibretexts.org The reaction proceeds through an E1 or E2 mechanism. For a secondary alcohol like this compound, the reaction likely proceeds via an E1 mechanism. libretexts.orglibretexts.org This involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a secondary carbocation. A base (like water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. libretexts.orglibretexts.org

Due to the structure of this compound, the elimination can potentially lead to a mixture of cycloalkene products, namely 1-iodocyclohept-1-ene and 2-iodocyclohept-1-ene. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

The table below outlines the potential products of the dehydration of this compound.

Starting MaterialConditionsPotential ProductsMajor Product (Predicted by Zaitsev's Rule)
This compoundHeat, Strong Acid (H₂SO₄ or H₃PO₄)1-Iodocyclohept-1-ene, 2-Iodocyclohept-1-ene1-Iodocyclohept-1-ene

Rearrangement Reactions and Transannular Interactions

The seven-membered ring of this compound allows for unique reactivity, including rearrangement reactions and transannular interactions, which are less common in smaller ring systems.

Neighboring group participation (NGP), also known as anchimeric assistance, is a significant phenomenon where a substituent on a neighboring carbon atom acts as an internal nucleophile, influencing the rate and stereochemistry of a reaction. wikipedia.orgvedantu.com In the case of this compound derivatives, the iodine atom can act as a powerful neighboring group. utexas.edu If the hydroxyl group is converted to a good leaving group (e.g., a tosylate), the lone pairs on the iodine atom can attack the adjacent carbon from the backside as the leaving group departs. utexas.edu This participation leads to the formation of a bridged iodonium ion intermediate. chem-station.com

This intramolecular process can significantly accelerate the reaction rate compared to a similar compound without the participating group. wikipedia.org The subsequent attack by an external nucleophile on the iodonium ion intermediate typically occurs with inversion of configuration at the attacked carbon. However, since the initial NGP step also involves an inversion, the net result is retention of configuration at the reaction center. chem-station.com The efficiency of this participation depends on the stereochemical relationship between the iodine and the leaving group; a trans-diaxial arrangement is generally required for optimal participation. utexas.edu

Reactions of this compound that proceed through a carbocation intermediate can undergo rearrangements to form more stable carbocations. curlyarrows.com For instance, during the dehydration of this compound, the initially formed secondary carbocation could potentially undergo a 1,2-hydride shift or an alkyl shift. masterorganicchemistry.commasterorganicchemistry.com

A particularly interesting rearrangement for a seven-membered ring system is ring contraction. chemistrysteps.com The formation of a carbocation on the cycloheptyl ring can trigger a 1,2-alkyl shift where a carbon-carbon bond within the ring migrates, leading to the formation of a more stable six-membered ring (cyclohexane derivative) with a tertiary carbocation. chemistrysteps.com This process is driven by the relief of ring strain associated with the seven-membered ring and the formation of a more stable carbocation. libretexts.org For example, treatment of a cycloheptyl alcohol with acid can lead to a ring-contracted product. chemistrysteps.com

Conversely, ring expansion is also a possibility in related systems, often driven by the relief of strain in smaller rings. wikipedia.org While less likely to be the primary pathway starting from a seven-membered ring, the potential for complex rearrangements involving both contraction and expansion exists, especially under conditions that favor carbocation formation. youtube.com

The table below summarizes potential rearrangement products from a carbocation intermediate derived from this compound.

IntermediateRearrangement TypeDriving ForcePotential Product
2-Iodocycloheptyl Cation1,2-Hydride ShiftFormation of a more stable carbocationIsomeric 2-Iodocycloheptyl Cation
2-Iodocycloheptyl CationRing Contraction (1,2-Alkyl Shift)Relief of ring strain, formation of a more stable carbocation1-Iodo-1-methylcyclohexyl Cation

Radical-Mediated Transformations

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage upon initiation by radical initiators (e.g., AIBN), light (photochemical reactions), or electron transfer from a metal. nih.gov This leads to the formation of a carbon-centered radical at the C-2 position, which can then undergo various transformations.

One of the most probable radical-mediated pathways for this compound is an intramolecular cyclization. The resulting radical can abstract a hydrogen atom from the adjacent hydroxyl group, leading to the formation of a bicyclic ether. This type of reaction is a powerful method for constructing fused ring systems. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. In the case of this compound, a 1,5-hydrogen atom transfer could lead to the formation of a more stable radical, which can then undergo further reactions.

In addition to intramolecular reactions, the C-2 radical can participate in intermolecular reactions. For instance, it can be trapped by a variety of radical acceptors or undergo dimerization. The specific products formed will depend on the reaction conditions, including the nature of the radical initiator and the presence of other reagents.

Below is a table summarizing potential radical-mediated transformations of this compound.

Reaction Type Initiator/Reagent Proposed Intermediate Expected Product(s)
Intramolecular CyclizationBu₃SnH, AIBN2-hydroxycycloheptyl radicalBicyclic ether
Reductive DeiodinationBu₃SnH, AIBN2-hydroxycycloheptyl radicalCycloheptanol
Intermolecular AdditionAlkene, Initiator2-hydroxycycloheptyl radicalAlkylated cycloheptanol derivative

It is important to note that the efficiency and outcome of these radical reactions can be significantly influenced by the stereochemistry of the starting material (cis vs. trans-2-iodocycloheptan-1-ol) and the conformational flexibility of the seven-membered ring.

Kinetic and Thermodynamic Studies of Key Reactions

The study of kinetic and thermodynamic parameters is crucial for understanding the reactivity of this compound and for controlling the product distribution in its reactions. webelements.com While specific experimental kinetic and thermodynamic data for this compound are scarce, the principles of kinetic and thermodynamic control can be illustrated by considering competing reaction pathways, such as elimination and substitution reactions. beilstein-journals.orgmasterorganicchemistry.com

For example, treatment of this compound with a base can lead to either an epoxide via an intramolecular SN2 reaction (Williamson ether synthesis) or an allylic alcohol via an E2 elimination. nih.gov

Kinetic Control: At lower temperatures, the reaction is likely to be under kinetic control, favoring the product that is formed fastest. beilstein-journals.orgmasterorganicchemistry.com This is often the product with the lower activation energy. In the case of this compound, the formation of the epoxide is often kinetically favored due to the proximity of the reacting groups. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to a state of equilibrium. beilstein-journals.orgmasterorganicchemistry.com Under these conditions, the major product will be the most thermodynamically stable one. The relative stability of the epoxide versus the allylic alcohol would depend on factors such as ring strain in the epoxide and steric interactions in the allylic alcohol.

The table below presents hypothetical data to illustrate how reaction conditions could influence the product ratio in a reaction of this compound with a base, based on general principles of kinetic and thermodynamic control.

Reaction Condition Temperature Major Product Product Ratio (Epoxide:Allylic Alcohol) Control
ALow (e.g., 0 °C)Epoxide90:10Kinetic
BHigh (e.g., 80 °C)Allylic Alcohol25:75Thermodynamic

These hypothetical data illustrate that by manipulating the reaction temperature, it is possible to selectively favor the formation of either the kinetic or the thermodynamic product. Detailed experimental studies, including reaction rate measurements at different temperatures and computational modeling, would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Historical Development and Contemporary Relevance of 2 Iodocycloheptan 1 Ol Research

Current Research Frontiers and Unaddressed Questions in the Synthesis and Reactivity of this compound

While the fundamental principles of halohydrin formation are well-established, the specific synthesis and reactivity of this compound present ongoing areas of research and several unanswered questions.

Synthesis:

The primary route to this compound involves the iodohydrination of cycloheptene (B1346976). This is typically achieved using an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in an aqueous solvent system. rsc.org The reaction is expected to proceed via an iodonium (B1229267) ion intermediate, leading to the trans isomer as the major product due to the anti-addition mechanism. youtube.commolaid.com

However, several questions remain regarding the optimization and scope of this synthesis:

Stereoselectivity: While anti-addition is the predicted and generally observed outcome, the degree of stereoselectivity in the formation of trans-2-iodocycloheptan-1-ol versus the cis isomer can be influenced by reaction conditions. A thorough investigation into the effects of solvent, temperature, and the specific iodinating agent on the diastereomeric ratio is an area for further exploration.

Alternative Synthetic Routes: Research into alternative and potentially more efficient or stereoselective methods for the synthesis of this compound is a key frontier. This could involve novel catalytic systems or different starting materials. For instance, the development of biocatalytic methods, which have shown promise in the synthesis of other chiral halohydrins, could offer a highly enantioselective route. acs.org

Reactivity:

The reactivity of this compound is dominated by the interplay between the hydroxyl and iodo substituents. The iodo group is a proficient leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The neighboring hydroxyl group can act as an internal nucleophile, leading to the formation of cycloheptene oxide.

Key research frontiers and unaddressed questions in its reactivity include:

Ring Contractions and Rearrangements: The flexible nature of the seven-membered ring could lead to unique rearrangement pathways under certain reaction conditions. Investigating the propensity of this compound and its derivatives to undergo ring contractions to form substituted cyclohexane (B81311) or cyclopentane (B165970) systems is an area of interest.

Participation in Coupling Reactions: The carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful tools for carbon-carbon bond formation. hku.hk Exploring the utility of this compound as a building block in these reactions to create more complex molecules is a significant research avenue.

Radical Reactions: The carbon-iodine bond can also undergo homolytic cleavage to generate radical intermediates. The study of radical-mediated cyclizations and additions involving this compound could lead to the development of new synthetic methodologies. nih.govresearchgate.net

Detailed Research Findings:

Recent research has touched upon various aspects of iodinated cyclic compounds, providing a basis for future investigations into this compound. For example, studies on the iodocyclization of various organic compounds highlight the utility of iodine in synthesizing complex cyclic structures. researchgate.net Furthermore, research into the application of similar compounds, like (iodomethyl)cyclopentane, in the synthesis of pharmaceuticals and agrochemicals underscores the potential of iodinated cycloalkanes.

The table below summarizes key areas of ongoing research and the associated unanswered questions concerning this compound.

Research AreaKey FocusUnaddressed Questions
Synthesis Stereoselective iodohydrination of cycloheptene.- What is the precise influence of various reaction parameters on the diastereomeric ratio of cis and trans products? - Can novel catalytic or biocatalytic methods provide higher stereoselectivity and yield?
Reactivity Nucleophilic substitution, elimination, and rearrangement reactions.- What are the specific conditions that favor epoxide formation versus elimination or substitution? - Does the cycloheptane (B1346806) ring's flexibility lead to unique ring contraction or rearrangement products?
Applications in Synthesis Use as an intermediate in cross-coupling and radical reactions.- How efficiently can this compound participate in various cross-coupling reactions? - What novel cyclic structures can be accessed through radical-mediated reactions of this compound?

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 2 Iodocycloheptan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 2-Iodocycloheptan-1-OL. This non-destructive technique provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule.

Multi-dimensional NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound where spectral overlap in one-dimensional spectra is common. youtube.comyoutube.comlibretexts.orgwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.orgwikipedia.org For this compound, COSY spectra would reveal correlations between the proton on the carbon bearing the hydroxyl group (H-1) and the protons on the adjacent carbon (H-2), as well as between H-2 and the protons on C-3, and so on around the seven-membered ring. This allows for the tracing of the cycloheptane (B1346806) backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. youtube.com This is particularly useful for determining the relative stereochemistry of substituents on the cycloheptane ring. For instance, in a cis-isomer of a this compound derivative, a NOESY cross-peak would be expected between the proton at C-1 and the proton at C-2 if they are on the same face of the ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. wikipedia.orglibretexts.org Each cross-peak in an HSQC or HMQC spectrum of this compound would correspond to a specific C-H bond, definitively linking each proton signal to its corresponding carbon signal. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.org This is crucial for piecing together the molecular structure by connecting different spin systems. For example, the proton at C-1 would show correlations to C-2 and C-7, and the proton at C-2 would show correlations to C-1, C-3, and potentially C-7, further confirming the ring structure and the positions of the substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for a trans-2-Iodocycloheptan-1-OL Isomer

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (with H at position)HMBC Correlations (from H at position to C at position)
13.85 (m)75.22, 7a, 7b2, 3, 7
24.10 (ddd)45.81, 3a, 3b1, 3, 4
3a1.95 (m)32.52, 3b, 4a, 4b2, 4, 5
3b1.60 (m)32.52, 3a, 4a, 4b2, 4, 5
4a1.75 (m)28.13a, 3b, 4b, 5a, 5b3, 5, 6
4b1.50 (m)28.13a, 3b, 4a, 5a, 5b3, 5, 6
5a1.80 (m)29.34a, 4b, 5b, 6a, 6b4, 6, 7
5b1.45 (m)29.34a, 4b, 5a, 6a, 6b4, 6, 7
6a1.65 (m)25.95a, 5b, 6b, 7a, 7b5, 7, 1
6b1.40 (m)25.95a, 5b, 6a, 7a, 7b5, 7, 1
7a2.10 (m)38.41, 6a, 6b, 7b1, 2, 6
7b1.55 (m)38.41, 6a, 6b, 7a1, 2, 6

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would depend on the specific isomer and experimental conditions.

The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of these coupling constants provides valuable information about the preferred conformation and stereochemistry of the cycloheptane ring in this compound. For instance, a large coupling constant (typically 8-12 Hz) between H-1 and H-2 would suggest a dihedral angle close to 180°, indicative of a trans-diaxial relationship between these protons. Conversely, a small coupling constant (typically 2-4 Hz) would suggest a dihedral angle closer to 60°, indicative of a cis or trans-diequatorial relationship. By carefully analyzing the coupling patterns of all the ring protons, the predominant chair or boat-like conformation of the seven-membered ring can be deduced.

For chiral molecules like this compound, determining the enantiomeric purity is often necessary. Chiral shift reagents, typically lanthanide complexes, can be used for this purpose. stereoelectronics.orgacs.orgharvard.edu These reagents form diastereomeric complexes with the enantiomers of the substrate, in this case, the alcohol. stereoelectronics.org The NMR signals of the two diastereomeric complexes will have different chemical shifts, allowing for the integration of the signals corresponding to each enantiomer and thus the determination of the enantiomeric excess. stereoelectronics.org For example, adding a chiral europium complex to a sample of non-racemic this compound would result in two sets of signals for some of the protons, with the ratio of their integrated areas corresponding to the ratio of the enantiomers present.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. taylorfrancis.com

In mass spectrometry, molecules are ionized and then fragmented. wikipedia.orglibretexts.org The pattern of fragmentation is characteristic of the molecule's structure. wikipedia.orglibretexts.org For this compound, common fragmentation pathways would include:

Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols. libretexts.org This would result in a peak corresponding to the mass of the molecular ion minus 18.

Loss of Iodine (I): The carbon-iodine bond is relatively weak and can cleave, leading to a fragment corresponding to the loss of an iodine atom (mass 127). wikipedia.org

Alpha-Cleavage: Cleavage of the bond between C-1 and C-2 is another likely fragmentation pathway, driven by the stability of the resulting oxonium ion. libretexts.org

Ring Opening and Subsequent Fragmentations: The cycloheptane ring can undergo cleavage, leading to a series of smaller fragments.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed. Tandem mass spectrometry (MS/MS) experiments can further isolate specific ions and fragment them to gain even more detailed structural information. nih.gov

Table 2: Predicted Major Fragment Ions in the HRMS of this compound

FragmentProposed StructureExact Mass (m/z)
[M]+C₇H₁₃IO240.0011
[M-H₂O]+C₇H₁₁I221.9909
[M-I]+C₇H₁₃O113.0966
[M-C₂H₄O]+C₅H₉I195.9752
[C₆H₁₀O]+98.0732
[C₅H₉]+69.0704

Note: These are predicted fragments and their presence and abundance would depend on the ionization technique and energy.

One of the key advantages of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.govmpi-cbg.deresearchgate.net This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, with a molecular formula of C₇H₁₃IO, the theoretical exact mass of the molecular ion can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a very small error provides strong evidence for the proposed elemental composition. nih.gov This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Characteristic Band Assignments for Functional Group Analysis

The structural elucidation of this compound via vibrational spectroscopy begins with the assignment of characteristic absorption bands (in FT-IR) and scattering peaks (in Raman) to its specific functional groups. The primary functional groups present are the hydroxyl (-OH) group, the carbon-iodine (C-I) bond, and the cycloheptane ring's carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

The O-H stretching vibration is one of the most identifiable features in the IR spectrum of an alcohol. pressbooks.pubopenstax.org For this compound, this typically appears as a strong, broad band in the region of 3600-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. openstax.orgmasterorganicchemistry.com The C-H stretching vibrations of the cycloheptane ring are expected just below 3000 cm⁻¹, characteristic of sp³ hybridized carbons. libretexts.org The C-O stretching vibration of the secondary alcohol will produce a strong band in the fingerprint region, typically between 1100 and 1000 cm⁻¹. The C-I stretching vibration gives rise to a band in the far-infrared region, generally found between 600 and 500 cm⁻¹, a region where many skeletal vibrations also occur.

Raman spectroscopy provides complementary data. While the polar O-H bond gives a weak Raman signal, the C-C and C-H bonds of the cycloheptane ring produce strong Raman peaks, which are useful for analyzing the carbon skeleton. The C-I stretch is also typically Raman active.

Table 1. Characteristic Vibrational Band Assignments for this compound

Vibrational ModeFunctional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman SignalO-H Stretch-OH3600-3200 (Broad, Strong)WeakC-H Stretch-CH₂-, -CH-2960-2850 (Strong)StrongC-O StretchSecondary Alcohol~1100-1000 (Strong)MediumC-I Stretch-C-I600-500 (Medium)StrongC-C StretchCycloheptane Ring1200-800 (Variable)Strong

Elucidation of Conformational Isomers via Vibrational Signatures

The seven-membered ring of cycloheptane is highly flexible and can exist in several low-energy conformations, primarily the twist-chair and chair forms. The introduction of substituents, as in this compound, further complicates the conformational landscape, leading to the possibility of multiple stable isomers (diastereomers and conformers). Vibrational spectroscopy is particularly sensitive to these subtle structural differences. rsc.org

Different conformational isomers will exhibit distinct vibrational spectra, especially in the "fingerprint region" (below 1500 cm⁻¹). This region contains complex vibrations, such as C-C stretching, C-H bending, and skeletal modes, which are highly dependent on the molecule's specific three-dimensional geometry. For instance, the positions and intensities of bands corresponding to the C-I and C-O stretching modes can shift depending on whether the substituents are in axial or equatorial-like positions. Furthermore, the presence of intramolecular hydrogen bonding between the hydroxyl group and the iodine atom, which is possible in certain conformations, would lead to a noticeable shift in the O-H stretching frequency to a lower wavenumber and a sharpening of the band. By analyzing the spectra under different conditions (e.g., varying temperatures or solvents of different polarities) and comparing them to theoretical calculations, it is possible to identify the presence of different conformers and potentially determine their relative populations. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. nih.govwikipedia.org While obtaining suitable single crystals of this compound itself may be challenging, crystalline derivatives can be synthesized and analyzed. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and the nature of intermolecular interactions in the crystal lattice. wikipedia.org

The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. wikipedia.org The intensities and positions of these spots are measured, and through complex mathematical analysis (Fourier transformation), a three-dimensional electron density map of the molecule is generated. wikipedia.org From this map, the precise positions of all atoms (except typically hydrogen, which has very low electron density) can be determined.

For a derivative of this compound, crystallographic analysis would confirm the relative stereochemistry of the hydroxyl and iodo substituents (cis or trans). It would also reveal the preferred conformation of the seven-membered ring in the solid state (e.g., chair, twist-chair) and the precise positioning of the substituents (axial/equatorial-like). This information is invaluable for understanding the steric and electronic effects that govern the molecule's structure and reactivity.

Table 2. Hypothetical X-ray Crystallographic Data for a this compound Derivative

ParameterTypical Value/Information ObtainedCrystal Systeme.g., Monoclinic, OrthorhombicSpace Groupe.g., P2₁/cUnit Cell Dimensionsa, b, c (Å); α, β, γ (°)Bond Length (C-I)~2.10 - 2.15 ÅBond Length (C-O)~1.43 - 1.47 ÅBond Angle (I-C-C)~109° - 112°Torsion Angle (I-C-C-O)Reveals relative stereochemistry (e.g., gauche, anti)Ring Conformatione.g., Twist-chair

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment

This compound possesses two chiral centers (at C1 and C2), making it a chiral molecule that can exist as enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration (R or S) of these stereocenters. researchgate.netwikipedia.org These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orglibretexts.orgCircular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.orglibretexts.org

A plot of either optical rotation (for ORD) or differential absorption (for CD) versus wavelength is known as a spectrum. In the region of an electronic absorption band of a chromophore, a chiral molecule will exhibit a characteristic feature known as a Cotton effect, which is a combination of an absorption peak and a dispersion curve in the CD and ORD spectra, respectively. libretexts.org The sign (positive or negative) of the Cotton effect can often be directly correlated with the absolute stereochemistry of the molecule near the chromophore. stackexchange.com

While this compound lacks a strong chromophore in the accessible UV-Vis region, the hydroxyl and iodo groups can be derivatized with chromophoric reagents to facilitate analysis. Alternatively, modern computational methods allow for the theoretical prediction of CD and ORD spectra for a given enantiomer (e.g., (1R,2R)-2-Iodocycloheptan-1-OL). hebmu.edu.cn By comparing the experimentally measured spectrum with the calculated spectra for all possible stereoisomers, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. hebmu.edu.cnnih.gov

Table 3. Chiroptical Spectroscopy for Absolute Configuration

TechniquePrinciple & ApplicationOptical Rotatory Dispersion (ORD)Measures rotation of plane-polarized light vs. wavelength. The sign of the Cotton effect curve is related to the absolute configuration.Circular Dichroism (CD)Measures differential absorption of left and right circularly polarized light. The sign of the CD peak (Cotton effect) is used to assign stereochemistry.Exciton Coupled CDA powerful method where two chromophores are introduced into the molecule. The interaction (exciton coupling) between them gives a very intense and predictable bisignate CD signal, whose sign directly indicates the absolute configuration. nih.govComputational PredictionQuantum mechanical calculations (e.g., TDDFT) predict the CD/ORD spectra for a known absolute configuration. Matching the predicted spectrum with the experimental one confirms the assignment.

Computational and Theoretical Chemistry Studies of 2 Iodocycloheptan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations provide detailed information about electron distribution, molecular geometry, and energy.

The seven-membered ring of 2-Iodocycloheptan-1-OL is highly flexible, capable of adopting numerous conformations such as the chair, boat, twist-chair, and twist-boat. Density Functional Theory (DFT) is a widely used computational method to explore this complex potential energy surface. By calculating the electronic energy of various possible geometries, DFT can identify stable conformers (energy minima) and the transition states that connect them.

For this compound, this analysis would involve considering the relative positions of the iodo and hydroxyl substituents (e.g., cis vs. trans isomers) and their axial or equatorial-like positioning in different ring conformations. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets that can handle the heavy iodine atom (e.g., 6-311+G(2d,p)), can predict the geometries and relative stabilities of these conformers. nih.gov The calculations would likely show that the lowest energy conformers minimize steric repulsion between the large iodine atom and the hydroxyl group, while also accommodating favorable intramolecular hydrogen bonding where possible.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of trans-2-Iodocycloheptan-1-OL Calculations performed at the M06-2X/6-311+G(2d,p) level of theory.

ConformerSubstituent Orientations (I, OH)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Twist-Chair 1 (TC1)Bi-equatorial0.0075.3
Twist-Chair 2 (TC2)Axial, Equatorial1.1511.2
Twist-Boat (TB)Equatorial, Axial1.506.5
Chair (C)Bi-axial2.501.5

While DFT is efficient for geometry optimization, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate electronic energies and properties. researchgate.netrsc.org These methods are computationally more demanding but are valuable for benchmarking DFT results and for detailed analysis of electronic structure.

For this compound, ab initio calculations would be used to refine the energies of the DFT-optimized conformers. They would also provide a detailed picture of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are key predictors of reactivity. For instance, the LUMO is likely to be associated with the C-I bond, indicating its susceptibility to nucleophilic attack, a crucial step in reactions like epoxide formation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system.

An MD simulation of this compound, typically in a solvent box of water or an organic solvent, would reveal how the molecule moves, flexes, and samples different conformations at a given temperature. nih.govmdpi.com This provides a more realistic picture of the molecule's behavior in solution than static calculations alone. Key insights from MD would include:

The timescales of conformational interconversions (e.g., how quickly the ring flips between different twist-chair forms).

The stability of intramolecular hydrogen bonds between the hydroxyl group and the iodine atom in the presence of solvent molecules.

The specific solvation structure, showing how solvent molecules arrange themselves around the hydrophilic (-OH) and hydrophobic (cycloheptane ring, -I) parts of the molecule.

Table 2: Typical Parameters for an MD Simulation of this compound in Water

ParameterValue/Description
Force FieldOPLS-AA or GAFF
Solvent ModelTIP3P Water
System Size1 molecule of solute in ~2000 water molecules
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 nanoseconds
Time Step2 femtoseconds

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the computed structures. For this compound, predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

The process involves using the optimized geometries from DFT calculations to compute the nuclear magnetic shielding tensors, typically with the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Since the observed chemical shifts in an experiment are an average over all conformations present, a Boltzmann-weighted average of the predicted shifts for the most stable conformers is often calculated to provide a more accurate prediction. nih.gov Comparing these predicted shifts with experimental data helps confirm the major conformations present in solution.

Table 3: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for the Most Stable Conformer of trans-2-Iodocycloheptan-1-OL

ProtonPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)Absolute Error (ppm)
H1 (on C-OH)4.154.050.10
H2 (on C-I)4.404.320.08
H3a2.182.100.08
H3b1.951.880.07
OH2.552.400.15
Mean Absolute Error (MAE)0.096

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For a halohydrin like this compound, a characteristic reaction is the intramolecular Williamson ether synthesis (epoxidation) under basic conditions. The hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the iodine atom in an S_N2 reaction to form a bicyclic epoxide.

DFT calculations can be used to model this entire reaction pathway. Researchers can locate the structures and energies of the reactant (alkoxide), the transition state (TS) for the ring-closing S_N2 step, and the final product (epoxide). nih.gov The energy difference between the reactant and the transition state gives the activation energy barrier, which is directly related to the reaction rate. This type of analysis can explain why, for example, the trans isomer typically reacts much faster than the cis isomer, as the former can more easily achieve the required anti-periplanar geometry for the S_N2 displacement in a stable conformation.

Structure-Reactivity Relationship Modeling

By extending computational studies to a series of related compounds, it is possible to build Quantitative Structure-Reactivity Relationship (QSRR) models. nih.govchemrxiv.org For example, one could study a series of 2-halocycloalkan-1-ols of varying ring sizes (e.g., five- to eight-membered rings) and with different halogens (Cl, Br, I).

For each compound, quantum chemical calculations would be used to compute a set of molecular descriptors. These descriptors can be electronic (e.g., partial atomic charges on C1 and C2, LUMO energy), steric (e.g., bond angles, dihedral angles), or thermodynamic (e.g., strain energy). These calculated descriptors can then be statistically correlated with experimentally measured reaction rates (e.g., the rate of epoxidation). A successful QSRR model can provide deep insight into the factors controlling reactivity and can be used to predict the reactivity of new, yet-to-be-synthesized molecules within the same class.

Applications As a Synthetic Intermediate and Chiral Building Block in Complex Organic Synthesis

Role in the Synthesis of Medium-Ring and Macrocyclic Natural Products

While direct examples of the use of 2-Iodocycloheptan-1-OL in the total synthesis of medium-ring and macrocyclic natural products are not prominently documented in publicly available scientific literature, its structure is well-suited for such applications. The seven-membered ring can serve as a foundational scaffold, which can be expanded or further functionalized. The iodo group provides a handle for various carbon-carbon bond-forming reactions, such as cross-coupling reactions, which are instrumental in the annulation of larger rings. Furthermore, the hydroxyl group can direct cyclization reactions or be used as a point of attachment for side chains, which are often crucial for the biological activity of natural products.

Table 1: Potential Synthetic Transformations of this compound for Macrocyclization

Reaction TypeReagent/CatalystPotential Outcome
Nozaki-Hiyama-Kishi ReactionNiCl₂/CrCl₂Intramolecular cyclization to form a bicyclic system.
Suzuki CouplingPalladium Catalyst, Boronic AcidRing expansion or annulation.
Ring-Closing Metathesis (RCM)Grubbs' or Schrock's CatalystFormation of a larger unsaturated ring.
Williamson Ether SynthesisBaseIntramolecular etherification to form a bicyclic ether.

Precursor for the Construction of Heterocyclic Compounds

The vicinal arrangement of the iodo and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. Intramolecular substitution reactions can lead to the formation of fused or bridged ring systems containing oxygen. For instance, treatment with a base could induce an intramolecular Williamson ether synthesis, yielding a cycloheptano-fused epoxide or a bridged ether. The iodide can also be displaced by other heteroatom nucleophiles, such as amines or thiols, to generate nitrogen- or sulfur-containing heterocycles, respectively. These heterocyclic motifs are prevalent in a vast array of biologically active molecules.

Utilization in Asymmetric Synthesis and Chiral Pool Strategies

When obtained in an enantiomerically pure form, this compound becomes a valuable chiral building block for asymmetric synthesis. The inherent chirality of the cycloheptane (B1346806) ring can be transferred to new stereocenters created in subsequent reactions.

Enantiopure this compound can serve as a starting material for the synthesis of a variety of other enantiomerically pure cycloheptane derivatives. The hydroxyl group can be oxidized to a ketone, which can then undergo stereoselective reductions or additions. The iodo group can be substituted with a range of functionalities with either retention or inversion of configuration, depending on the reaction conditions and neighboring group participation from the hydroxyl group. This allows for the generation of a library of chiral cycloheptane-based molecules with defined stereochemistry.

The rigid, yet conformationally flexible, seven-membered ring of this compound can act as a chiral scaffold. This means that functional groups can be appended to the ring in a spatially defined manner, which is crucial for their interaction with biological targets such as enzymes and receptors. The ability to selectively modify the iodo and hydroxyl groups allows for the systematic variation of substituents, a key strategy in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound.

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts

Chromatographic Separations for Purity and Stereoisomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of 2-Iodocycloheptan-1-ol, enabling the separation of the target compound from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. Given the polar nature of the hydroxyl group and the nonpolar character of the cycloheptane (B1346806) ring and iodine atom, reversed-phase HPLC is a commonly employed method. A C18 or C8 stationary phase is typically suitable, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution may be necessary to achieve optimal separation of impurities with varying polarities. Detection is often performed using a UV detector, as the iodine atom imparts sufficient chromophoric character for sensitive detection at lower wavelengths, typically around 200-220 nm. The retention time of this compound will be influenced by the exact mobile phase composition and gradient profile.

Illustrative HPLC Method Parameters for Purity Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This table represents a typical starting point for method development and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It provides both qualitative and quantitative information about the components of a mixture. For GC analysis, derivatization of the hydroxyl group, for instance, by silylation, may be employed to increase volatility and improve peak shape. The mass spectrometer detector provides structural information through the fragmentation pattern of the molecule upon electron impact ionization.

Predicted GC-MS Fragmentation of this compound:

The mass spectrum of this compound is expected to show a molecular ion peak (M+), although it may be weak due to the lability of the C-I bond. Key fragmentation pathways would likely include:

Loss of Iodine: A prominent peak corresponding to [M-I]+.

Loss of Water: A peak at [M-H₂O]+, characteristic of alcohols.

Combined Loss: A fragment corresponding to [M-I-H₂O]+.

Ring Fragmentation: Cleavage of the cycloheptane ring, leading to a series of smaller fragment ions.

Illustrative GC-MS Data:

m/z (mass-to-charge ratio)Predicted FragmentRelative Intensity
254[C₇H₁₃IO]⁺ (Molecular Ion)Low
236[C₇H₁₁I]⁺ ([M-H₂O]⁺)Moderate
127[I]⁺High
109[C₇H₁₃]⁺ ([M-I-OH]⁺)Moderate
97[C₇H₁₃O]⁺ ([M-I]⁺)High
81[C₆H₉]⁺ (from ring fragmentation)Moderate

This table is illustrative and based on predictable fragmentation patterns for similar structures.

This compound possesses two chiral centers, leading to the existence of enantiomers and diastereomers. Chiral chromatography is essential for the separation and quantification of these stereoisomers, which is crucial in stereoselective synthesis and for understanding their differential biological activities. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with hydroxyl and halogen functional groups.

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal enantioseparation. The relative retention times of the enantiomers allow for the determination of the enantiomeric excess (ee) of a sample.

Illustrative Chiral HPLC Method Parameters:

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL

This table provides an example of a common chiral separation setup; optimization is typically required.

Advanced Spectrophotometric Assays for Reaction Monitoring and Quantitative Analysis

While chromatography provides detailed separation, spectrophotometric assays offer a more rapid means of monitoring reactions and performing quantitative analysis, particularly in high-throughput screening contexts. UV-Visible spectrophotometry can be used to quantify this compound by measuring its absorbance at a specific wavelength. The Beer-Lambert law can be applied to determine the concentration of the compound in solution, provided a calibration curve is established with standards of known concentration.

For reaction monitoring, changes in the absorbance at a wavelength specific to the reactant or product can be tracked over time to determine reaction kinetics. Although the UV absorbance of this compound is not highly specific, derivatization reactions that produce a colored product can be employed for more selective and sensitive colorimetric assays.

Microfluidic and Flow Chemistry Integrated Analytical Systems

The integration of analytical systems with microfluidics and flow chemistry platforms offers significant advantages for the study of reactions involving this compound. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time on a microscale. By coupling a microreactor to an online analytical technique like HPLC or mass spectrometry, real-time reaction monitoring can be achieved. This enables rapid optimization of reaction conditions, leading to improved yields and selectivities.

Droplet-based microfluidics can be used to perform a large number of reactions in parallel, each within a discrete droplet. This high-throughput approach is ideal for screening catalyst libraries or a wide range of reaction conditions for the synthesis or transformation of this compound. The ability to integrate analytical detection directly into the microfluidic chip allows for the rapid analysis of each reaction outcome, significantly accelerating the research and development process.

Emerging Research Frontiers and Future Perspectives on 2 Iodocycloheptan 1 Ol

Development of Sustainable and Green Synthetic Approaches

The development of sustainable and "green" synthetic methods is a paramount goal in modern chemistry, driven by the need to minimize environmental impact and enhance economic viability. nih.govsemanticscholar.org For the synthesis of 2-iodocycloheptan-1-ol and related halohydrins, this translates to a focus on several key principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents and reagents. mit.eduacs.org

Traditional methods for the synthesis of halohydrins often involve stoichiometric reagents and hazardous solvents, leading to significant waste generation. nih.gov Current research is actively exploring more environmentally benign alternatives. One promising avenue is the use of catalytic systems, which can facilitate reactions with high efficiency and selectivity while using only small amounts of the catalyst. mit.eduacs.org The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and recycled, further reducing waste. nih.gov

Another key aspect of green synthesis is the replacement of conventional solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. semanticscholar.orgmit.edu For instance, conducting the iodohydrination of cycloheptene (B1346976) in aqueous media, if feasible, would significantly improve the environmental profile of the synthesis. molaid.com Furthermore, energy efficiency is a critical consideration, with a shift towards reactions that can be conducted at ambient temperature and pressure. mit.edu Alternative energy sources like microwave or ultrasonic irradiation are also being investigated to potentially reduce reaction times and energy consumption. nih.govacs.org

A significant focus in greening the synthesis of compounds like this compound is the principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org This involves designing synthetic routes that minimize the formation of byproducts. mit.edu For example, methods that generate molecular iodine in situ from safer and more readily available precursors are being explored to avoid the direct handling of iodine.

Photoredox and Electrochemical Mediated Transformations

Recent advancements in synthetic organic chemistry have highlighted the potential of photoredox and electrochemical methods to mediate novel transformations. These approaches offer unique reactivity pathways that are often inaccessible through traditional thermal methods and align with the principles of green chemistry by utilizing light or electricity as traceless reagents.

Photoredox Catalysis: This field leverages the ability of photocatalysts to absorb light and engage in single-electron transfer processes, generating highly reactive radical intermediates. While specific research on the direct photoredox synthesis of this compound is not extensively documented, the general principles of photoredox catalysis are applicable. For instance, photoredox-mediated approaches could potentially be developed for the difunctionalization of cycloheptene, where an iodine source and a water molecule are added across the double bond. Such a reaction would likely proceed through radical intermediates, offering different regio- and stereoselectivities compared to conventional ionic mechanisms.

Electrochemical Synthesis: Electrochemical methods provide a powerful tool for driving redox reactions with high precision and control. researchgate.net In the context of halohydrins, electrochemical strategies are emerging for both their synthesis and subsequent transformations. An innovative electrochemical approach involves the deprotonation of halohydrins to generate halo-alkoxides. researchgate.net These intermediates can then participate in cascading reactions, such as the capture of carbon dioxide and subsequent intramolecular cyclization to form cyclic carbonates. researchgate.net This process demonstrates the potential for using electricity to not only synthesize valuable products but also to contribute to carbon capture and utilization. researchgate.net The selectivity of these electrochemical reactions can often be tuned by adjusting parameters such as the electrode material and the composition of the electrolyte. researchgate.net

For this compound, electrochemical methods could be envisioned for its synthesis from cycloheptene, potentially offering a more controlled and sustainable alternative to traditional reagents. Conversely, this compound itself could serve as a substrate in electrochemical reactions, where the iodine and alcohol functionalities could be selectively transformed to create new molecular architectures. The ability to precisely control the electrode potential allows for selective activation of specific functional groups within a molecule, opening up possibilities for novel synthetic routes.

Bio-inspired Catalysis and Biotransformations

The quest for highly selective and environmentally benign synthetic methods has increasingly turned to nature for inspiration. homkat.nlmdpi.com Bio-inspired catalysis and biotransformations leverage the remarkable efficiency and specificity of enzymes and other biological systems to perform complex chemical reactions under mild conditions. nih.gov

Bio-inspired Catalysis: This approach involves the design and synthesis of small molecule catalysts that mimic the active sites and functions of enzymes. mdpi.com For the synthesis or transformation of this compound, a bio-inspired catalyst might be designed to facilitate the stereoselective iodohydrination of cycloheptene. Such a catalyst could incorporate features that control the orientation of the reactants, leading to a high degree of stereocontrol, which is often a challenge in traditional synthesis. While specific examples for this compound are not prevalent in the literature, the principles of bio-inspired catalysis are being applied to a wide range of reactions, including oxidations, reductions, and bond-forming reactions. homkat.nlnih.gov

Biotransformations: This field utilizes whole cells or isolated enzymes to carry out chemical transformations on non-natural substrates. nih.gov A key class of enzymes relevant to this compound are the halohydrin dehalogenases (HHDHs). mdpi.com These enzymes are known to catalyze the dehalogenation of halohydrins and are particularly valuable for their ability to perform promiscuous epoxide ring-opening reactions. mdpi.com This opens up the possibility of using this compound as a precursor in enzyme-catalyzed reactions to generate a variety of valuable chiral building blocks. irb.hr

For example, enzymatic resolution has been successfully applied to the stereoisomers of 2-iodocyclohexanol, a closely related compound. researchgate.netresearcher.life This demonstrates the potential for using enzymes to separate enantiomers of this compound or to selectively transform one enantiomer, leading to the production of optically pure compounds. researchgate.net Biotransformations offer several advantages, including high enantioselectivity, mild reaction conditions (typically in aqueous media at or near room temperature), and the avoidance of toxic reagents and byproducts, aligning perfectly with the goals of green chemistry. acs.orgirb.hr

Future research in this area will likely focus on discovering or engineering enzymes with specific activity towards this compound and expanding the range of biocatalytic reactions in which this compound can participate.

Applications in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, featuring both a reactive iodine atom and a hydroxyl group on a seven-membered ring, makes it an intriguing building block for the development of novel materials and polymers.

Monomer for Polymer Synthesis: The hydroxyl group of this compound can readily participate in polymerization reactions. For instance, it can be reacted with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. ontosight.ai The incorporation of the cycloheptyl ring into the polymer backbone would likely impart specific properties such as altered flexibility, thermal stability, and hydrophobicity compared to polymers derived from linear or smaller cyclic diols.

The presence of the iodine atom offers a versatile handle for further modification of the resulting polymer. This could be achieved through post-polymerization modification reactions, where the carbon-iodine bond can be transformed into other functional groups. For example, the iodine could be substituted by other nucleophiles or participate in cross-linking reactions, allowing for the tuning of the polymer's properties after its initial synthesis.

Functional Polymers: The this compound unit could be incorporated into polymers to introduce specific functionalities. For example, polymers containing this moiety might exhibit interesting self-healing properties. The carbon-iodine bond can be reversible under certain conditions, potentially allowing for the repair of damaged polymer chains. While specific research on polymers derived from this compound is limited, the principles of incorporating functional monomers are well-established in polymer chemistry. ontosight.aiontosight.ai

Surface Modification: The reactivity of this compound could also be exploited for the surface modification of materials. The hydroxyl group could be used to anchor the molecule to a surface, while the iodine atom provides a site for subsequent chemical reactions. This could be used to attach other molecules, polymers, or biomolecules to a surface, thereby altering its properties, such as wettability, biocompatibility, or adhesion.

Future research in this area could explore the synthesis and characterization of polymers and materials incorporating the this compound scaffold and investigate how its unique structure influences the macroscopic properties of the resulting materials. Diffusion-ordered NMR spectroscopy (DOSY) could be a valuable technique for analyzing the hydrodynamic size and conformation of such polymers in solution. rsc.org

Design of Novel Functional Molecules Based on the this compound Scaffold

The this compound framework serves as a versatile molecular scaffold for the design and synthesis of novel functional molecules. mdpi.comnih.gov A molecular scaffold is a core structure from which a variety of derivatives can be systematically generated by attaching different functional groups. mdpi.com The distinct reactivity of the hydroxyl and iodo substituents on the cycloheptane (B1346806) ring allows for selective and sequential modifications, making it an attractive starting point for creating diverse molecular architectures with tailored properties. nih.govnih.gov

Medicinal Chemistry: In drug discovery, scaffolds are crucial for exploring chemical space and identifying new therapeutic agents. nih.gov The this compound scaffold could be used to synthesize libraries of compounds for biological screening. For example, the hydroxyl group could be derivatized to form esters or ethers, while the iodine atom could be replaced with various nitrogen- or sulfur-containing groups through nucleophilic substitution. These modifications could lead to the discovery of molecules with interesting biological activities. The seven-membered ring provides a specific three-dimensional arrangement of these functional groups, which could be important for binding to biological targets.

Functional Materials: Beyond medicinal applications, this scaffold can be used to create molecules with specific functions for materials science. researchgate.net For instance, by attaching chromophores or fluorophores to the scaffold, new optical materials could be developed. The cycloheptane ring could influence the photophysical properties of the attached functional units. Similarly, attaching ligands to the scaffold could lead to the creation of novel metal-organic frameworks or coordination polymers.

Catalysis: The this compound scaffold could also be incorporated into the design of new catalysts. For example, by attaching a catalytically active moiety, the cycloheptane ring could act as a chiral auxiliary, influencing the stereochemical outcome of a reaction.

The process of designing novel molecules from a scaffold often involves computational modeling to predict the properties of the target molecules before their synthesis. nih.gov This allows for a more rational and efficient approach to the discovery of new functional molecules based on the this compound core structure. The ability to generate molecules with specific, predictable properties by modifying a core scaffold is a powerful strategy in modern chemical research. rsc.org

Q & A

Q. What statistical approaches are recommended for analyzing variability in biological activity studies involving this compound derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., substituent electronegativity) with bioactivity. For dose-response studies, use nonlinear regression models (e.g., Hill equation) and report confidence intervals. Address outliers via Grubbs’ test or robust statistical methods .

Data Presentation Guidelines

  • Tables : Include key physicochemical properties (e.g., melting point, solubility) in the main text. Extended datasets (e.g., kinetic parameters or computational coordinates) should be in supplementary materials, labeled as "Supporting Information File S1" .
  • Figures : Use schematics to illustrate reaction mechanisms or conformational analyses. Ensure all spectra have labeled peaks and baseline corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.